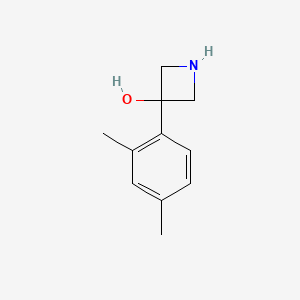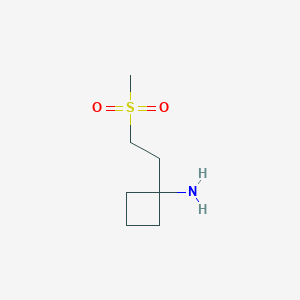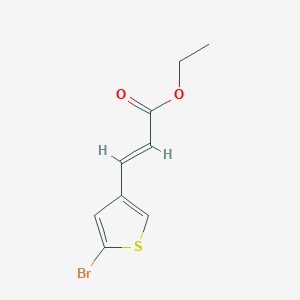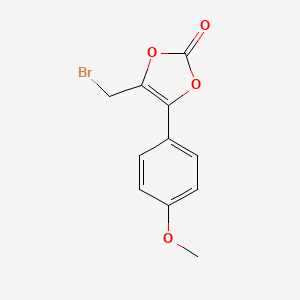
4-(Bromomethyl)-5-(4-methoxyphenyl)-1,3-dioxol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-5-(4-methoxyphenyl)-1,3-dioxol-2-one is an organic compound that features a bromomethyl group and a methoxyphenyl group attached to a dioxolane ring
Vorbereitungsmethoden
The synthesis of 4-(Bromomethyl)-5-(4-methoxyphenyl)-1,3-dioxol-2-one typically involves the bromination of a suitable precursor. One common method is the bromination of 5-(4-methoxyphenyl)-1,3-dioxol-2-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures.
Analyse Chemischer Reaktionen
4-(Bromomethyl)-5-(4-methoxyphenyl)-1,3-dioxol-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The methoxyphenyl group can be oxidized to form corresponding phenolic or quinone derivatives.
Reduction: The compound can be reduced to remove the bromine atom, yielding the corresponding methyl derivative.
Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)-5-(4-methoxyphenyl)-1,3-dioxol-2-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a precursor to biologically active molecules, including those with anti-inflammatory, antimicrobial, or anticancer properties.
Material Science: It can be used in the synthesis of polymers and other materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-(Bromomethyl)-5-(4-methoxyphenyl)-1,3-dioxol-2-one depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation reactions, the methoxyphenyl group can be transformed into more reactive intermediates that participate in further chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(Bromomethyl)-5-(4-methoxyphenyl)-1,3-dioxol-2-one include:
4-(Chloromethyl)-5-(4-methoxyphenyl)-1,3-dioxol-2-one: Similar structure but with a chlorine atom instead of bromine.
4-(Bromomethyl)-5-(4-hydroxyphenyl)-1,3-dioxol-2-one: Similar structure but with a hydroxy group instead of a methoxy group.
4-(Bromomethyl)-5-(4-methoxyphenyl)-1,3-dioxane-2-one: Similar structure but with a dioxane ring instead of a dioxolane ring.
These compounds share similar reactivity patterns but may differ in their physical properties and specific applications.
Eigenschaften
Molekularformel |
C11H9BrO4 |
|---|---|
Molekulargewicht |
285.09 g/mol |
IUPAC-Name |
4-(bromomethyl)-5-(4-methoxyphenyl)-1,3-dioxol-2-one |
InChI |
InChI=1S/C11H9BrO4/c1-14-8-4-2-7(3-5-8)10-9(6-12)15-11(13)16-10/h2-5H,6H2,1H3 |
InChI-Schlüssel |
MPVADDVTNAZJJL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(OC(=O)O2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


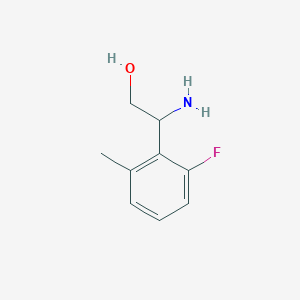
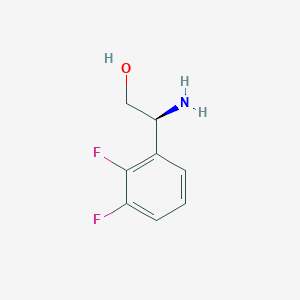
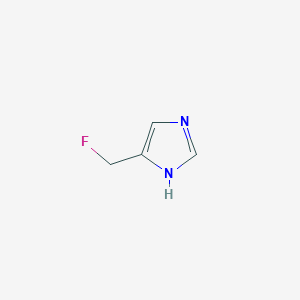

![8-Methyl-N-(prop-2-yn-1-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13614555.png)
![2-Fluoro-1-[4-(1-methylethyl)phenyl]ethanone](/img/structure/B13614568.png)
